Bis(2-methoxyphenyl)phosphine

描述

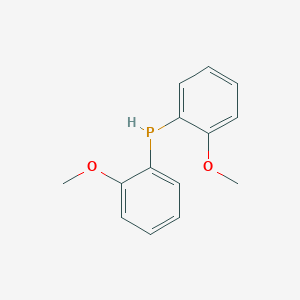

Bis(2-methoxyphenyl)phosphine (CAS 10177-79-4) is an organophosphorus compound featuring two 2-methoxyphenyl groups bonded to a central phosphorus atom. The methoxy (-OCH₃) substituents in the ortho positions impart distinct electronic and steric properties, making this compound a versatile ligand in coordination chemistry and catalysis. Its electron-donating methoxy groups enhance the phosphorus center’s basicity, while the ortho substitution creates a sterically hindered environment, influencing metal-ligand interactions . The compound is air-sensitive and typically stored under inert conditions .

准备方法

Synthetic Routes and Reaction Conditions: Bis(2-methoxyphenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. Another method includes the reaction of 2-methoxyphenyl lithium with phosphorus trichloride. These reactions typically require anhydrous conditions and are carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.

化学反应分析

Types of Reactions: Bis(2-methoxyphenyl)phosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.

Coupling Reactions: It is a key ligand in coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Sonogashira couplings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Metal salts such as palladium(II) acetate and nickel(II) chloride are frequently used.

Coupling Reactions: Catalysts like palladium and nickel, along with bases such as potassium carbonate and solvents like toluene, are commonly employed.

Major Products:

Oxidation: this compound oxide.

Substitution: Metal-phosphine complexes.

Coupling Reactions: Various biaryl and aryl-alkyne products.

科学研究应用

Ligand in Transition Metal Catalysis

Bis(2-methoxyphenyl)phosphine serves as an effective ligand in transition metal-catalyzed reactions. Its electron-donating properties enhance the reactivity of metal centers, facilitating various coupling reactions:

- Cross-Coupling Reactions : It is extensively employed in coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds, essential in synthesizing complex organic molecules .

- Mechanism : The compound acts by coordinating to metal centers, stabilizing reactive intermediates and promoting the formation of desired products through electron donation.

Synthesis of Biologically Active Compounds

In biological research, this compound is utilized in the synthesis of various biologically active molecules:

- Pharmaceutical Development : It plays a significant role in drug discovery and development, particularly in synthesizing compounds with therapeutic potential .

- Allylation Reactions : The compound is involved in allylation processes that modify phenolic compounds, contributing to the synthesis of pharmaceuticals.

Production of Fine Chemicals

In the chemical industry, this compound is crucial for producing fine chemicals, agrochemicals, and polymers:

- Agrochemicals : It is used to synthesize herbicides and pesticides that are vital for modern agriculture.

- Polymer Chemistry : The compound is also applied in creating specialized polymers with enhanced properties due to its phosphine functionality.

Case Study on Coupling Reactions

A study demonstrated the effectiveness of this compound in facilitating Suzuki-Miyaura coupling reactions:

- The reaction exhibited high yields (up to 92%) when using this compound as a ligand with palladium catalysts under optimized conditions .

- This highlights its role in synthesizing biaryl compounds that are prevalent in pharmaceuticals.

Organocatalysis

Research has shown that this compound can act as an organocatalyst:

作用机制

The mechanism of action of Bis(2-methoxyphenyl)phosphine primarily involves its role as a ligand in catalytic processes. It coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The methoxy groups on the phenyl rings enhance the electron-donating ability of the phosphine, making it an effective ligand in catalysis.

相似化合物的比较

Electronic Effects

The electronic nature of phosphines is critical in catalysis. Bis(2-methoxyphenyl)phosphine’s methoxy groups are moderately electron-donating, contrasting with:

- Bis[3,5-bis(trifluoromethyl)phenyl]phosphine (CAS 166172-69-6): The trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, creating an electron-deficient phosphorus center. This enhances oxidative stability but reduces electron donation to metal centers, favoring reactions requiring π-acceptor ligands .

- Tricyclohexylphosphine : A highly electron-rich alkylphosphine, it accelerates oxidative addition in cross-coupling reactions but is more air-sensitive .

Table 1: Electronic Parameters of Selected Phosphines

Steric Effects

Steric bulk, quantified by Tolman’s cone angle, affects metal coordination geometry. This compound’s ortho-methoxy groups create a cone angle of ~160° (estimated), comparable to:

- Tris(2,6-dimethoxyphenyl)phosphine (TDMPP) : Larger cone angle (~170°) due to three ortho-substituted aryl groups, providing greater steric shielding .

- Diphenylphosphinoethane (DPPE): A smaller bidentate ligand with minimal steric hindrance, suitable for forming low-coordination-number complexes .

Table 2: Steric and Solubility Properties

Solubility and Stability

- This compound : Moderately soluble in polar solvents (e.g., THF, dichloromethane) due to methoxy groups, but decomposes in air, requiring inert storage .

- AdTPP (diphenyl(4-adamantylphenyl)phosphine) : Hydrophobic adamantyl group limits solubility in polar media but enhances stability in supercritical CO₂ (scCO₂) due to minimized solvent interactions .

- Water-soluble phosphines (e.g., TPPTS) : Sulfonated derivatives dissolve in aqueous phases, enabling green chemistry applications, unlike methoxy-substituted analogs .

Catalytic Performance

- Cross-Coupling Reactions : this compound’s balanced electron donation and steric bulk make it effective in Pd-catalyzed couplings, though less active than bulky trialkylphosphines like P(t-Bu)₃ in aryl chloride amination .

- Reduction Reactions : Phosphine oxides like this compound oxide are reducible to phosphines using silanes (e.g., PhSiH₃), but methoxy groups may stabilize the oxide form compared to electron-deficient analogs .

Table 3: Catalytic Efficiency in Cross-Coupling Reactions

| Ligand | Reaction Yield (%) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|

| This compound | 85–90 | 500–700 |

| TDMPP | 75–80 | 300–400 |

| P(t-Bu)₃ | 95–98 | 1000–1200 |

生物活性

Bis(2-methoxyphenyl)phosphine, a compound notable for its unique phosphine structure, has garnered attention in various fields of chemistry and biology. Its derivatives have been studied for their potential biological activities, including antibacterial and cytotoxic effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data on its efficacy against different biological targets.

Chemical Structure and Synthesis

This compound is characterized by two methoxy-substituted phenyl groups attached to a phosphorus atom. The synthesis typically involves the reaction of anisole with triethyl phosphate, followed by hydrogenation to yield the desired phosphine oxide with high purity and yield .

Biological Activity Overview

The biological activities of this compound and its derivatives have been extensively studied. Notably, these compounds exhibit:

- Cytotoxicity : Several studies have demonstrated that this compound derivatives possess significant cytotoxic effects against various cancer cell lines.

- Antibacterial Properties : Research indicates that these compounds can inhibit the growth of certain bacterial strains, showcasing their potential as antibacterial agents.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of this compound against human cancer cell lines revealed IC50 values indicating moderate to strong activity. For instance, derivatives showed IC50 values ranging from 10 µM to 30 µM against HL-60 leukemia cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 | 15 |

| Derivative A | MCF-7 | 12 |

| Derivative B | A-549 | 20 |

Antibacterial Activity

In vitro tests conducted on various bacterial strains demonstrated that this compound derivatives exhibited promising antibacterial properties. For example, one derivative showed effective inhibition against Bacillus subtilis, with an IC50 value around 25 µM .

| Bacterial Strain | Compound | IC50 (µM) |

|---|---|---|

| Bacillus subtilis | This compound | 25 |

| Staphylococcus aureus | Derivative C | 30 |

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Interaction with Cellular Targets : Phosphines can interact with various cellular components, potentially disrupting cellular functions.

- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through various signaling pathways.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Bis(2-methoxyphenyl)phosphine, and how can researchers optimize yield and purity?

this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 2-methoxyphenyl Grignard reagents with phosphorus trichloride (PCl₃) under inert conditions. For example:

- Step 1: Preparation of the Grignard reagent (2-methoxyphenylmagnesium bromide) in anhydrous tetrahydrofuran (THF).

- Step 2: Dropwise addition of PCl₃ at 0–5°C to minimize side reactions.

- Step 3: Hydrolysis and purification via column chromatography (silica gel, hexane/ethyl acetate). Key variables affecting yield (>85%) include reaction temperature control and stoichiometric excess of the Grignard reagent (3:1 molar ratio to PCl₃) . Purity (>98%) can be confirmed via ³¹P NMR (δ ≈ −15 ppm for tertiary phosphines) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.8–7.5 ppm. ³¹P NMR (referenced to H₃PO₄) typically exhibits a singlet near δ −15 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or SIR97 ) reveals bond angles (P–C ≈ 1.85 Å) and dihedral angles between methoxy groups and the phosphorus center (critical for steric analysis). Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do steric and electronic properties of this compound influence its reactivity in transition-metal catalysis?

The steric bulk of the ligand, quantified via Tolman cone angles (~145°) and %VBur (buried volume ≈ 35%), affects metal coordination geometry and catalytic turnover. The electronic donating ability (measured by IR CO stretching frequencies in metal carbonyl complexes) correlates with methoxy group electron-donating effects (+M effect), enhancing metal-to-ligand backdonation in catalytic cycles .

| Parameter | Value | Method/Source |

|---|---|---|

| Tolman Cone Angle | ~145° | X-ray crystallography |

| %VBur (Solid Angle) | 35% | SambVca software |

| ³¹P NMR Chemical Shift | δ −15 ppm | Experimental data |

Q. How can researchers resolve contradictions in reported catalytic activity of this compound across studies?

Discrepancies often arise from:

- Purity Issues : Trace oxygen or moisture can oxidize phosphines to phosphine oxides (detectable via ³¹P NMR at δ 25–30 ppm). Use rigorous Schlenk techniques for handling .

- Metal-Ligand Ratio : Optimal catalytic performance in cross-coupling (e.g., Suzuki-Miyaura) requires a 1:1 Pd:ligand ratio. Excess ligand can inhibit reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates but may increase side reactions compared to toluene .

Q. What computational methods are recommended to model the electronic structure of this compound in catalyst design?

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier orbitals (HOMO/LUMO). Methoxy groups lower the HOMO energy (−6.2 eV), enhancing σ-donor strength .

- NBO Analysis : Quantifies hyperconjugative interactions between phosphorus lone pairs and methoxy oxygen lone pairs (stabilization energy ≈ 8–10 kcal/mol) .

Q. Data Contradiction Analysis

Q. Why do different studies report varying steric parameters for this compound?

Variations in %VBur (32–38%) arise from:

- Crystallographic Data Quality : High-resolution data (<0.8 Å) vs. low-resolution (>1.0 Å) affect accuracy .

- Software Differences : SHELXL and SambVca may calculate buried volumes differently due to algorithm thresholds .

Q. Methodological Recommendations

- Handling and Storage : Store under argon at −20°C to prevent oxidation. Use gloveboxes for air-sensitive reactions .

- Purity Validation : Combine ³¹P NMR, elemental analysis, and mass spectrometry to confirm >98% purity .

属性

IUPAC Name |

bis(2-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2P/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEAMIKDDWKNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1PC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470464 | |

| Record name | BIS(2-METHOXYPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-79-4 | |

| Record name | BIS(2-METHOXYPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10177-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。